molecular formula C18H26N4O2 B5149142 1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B5149142
M. Wt: 330.4 g/mol
InChI Key: FHMQNOHIPCFSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative with an oxadiazole ring attached to it, which gives it unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to the suppression of inflammation, growth of cancer cells, and microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments include its unique properties and potential applications in various fields. It is a relatively stable compound that can be synthesized in large quantities, making it suitable for further research. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, including arthritis and inflammatory bowel disease. Another direction is to explore its potential as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves the reaction of 1-(2-methoxyethyl)piperazine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as sodium methoxide. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to obtain the compound in large quantities, which is essential for its scientific research applications.

Scientific Research Applications

1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. The compound has shown promising results in these studies, making it a potential candidate for further research.

Properties

IUPAC Name

5-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-23-14-13-21-9-11-22(12-10-21)15-18-19-17(20-24-18)8-7-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMQNOHIPCFSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)CC2=NC(=NO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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